molecular formula C18H19N3O2 B029592 8-Hydroxyondansetron CAS No. 126671-71-4

8-Hydroxyondansetron

Cat. No.: B029592
CAS No.: 126671-71-4
M. Wt: 309.4 g/mol
InChI Key: XVDKMEPUFIAQFH-UHFFFAOYSA-N
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Description

8-Hydroxyondansetron is a metabolite of ondansetron, a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgical operations. The hydroxylation of ondansetron results in the formation of this compound, which retains some of the pharmacological properties of its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyondansetron typically involves the hydroxylation of ondansetron. This can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts for enzymatic hydroxylation is also explored for more sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyondansetron undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to ondansetron.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

Scientific Research Applications

8-Hydroxyondansetron has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of ondansetron and its metabolites.

    Biology: Studied for its role in the metabolism of ondansetron and its pharmacokinetic properties.

    Medicine: Investigated for its potential therapeutic effects and side effects in comparison to ondansetron.

    Industry: Utilized in the development of new antiemetic drugs and formulations.

Mechanism of Action

8-Hydroxyondansetron exerts its effects by antagonizing serotonin 5-hydroxytryptamine type 3 receptors, similar to ondansetron. This inhibition prevents the activation of the vomiting reflex triggered by serotonin release during chemotherapy and radiation therapy. The molecular targets include serotonin receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain .

Comparison with Similar Compounds

    Ondansetron: The parent compound, primarily used as an antiemetic.

    Granisetron: Another serotonin 5-hydroxytryptamine type 3 receptor antagonist with similar antiemetic properties.

    Dolasetron: A related compound used for the prevention of nausea and vomiting.

Uniqueness: 8-Hydroxyondansetron is unique due to its specific hydroxylation at the 8th position, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike its parent compound ondansetron, this compound may exhibit different metabolic stability and receptor binding affinity .

Properties

IUPAC Name

8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDKMEPUFIAQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599407
Record name 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126671-71-4
Record name 8-Hydroxyondansetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126671-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyondansetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYONDANSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-hydroxyondansetron in ondansetron metabolism?

A1: this compound is a major metabolite of ondansetron, a medication primarily used to prevent nausea and vomiting. Studies indicate that hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with conjugates of 7-hydroxyondansetron and this compound being the primary excreted metabolites. []

Q2: Which enzymes are primarily involved in the formation of this compound?

A2: Research suggests that the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, play a crucial role in ondansetron metabolism. CYP2D6 contributes to the hydroxylation of ondansetron, while both CYP2D6 and CYP3A4 are involved in the formation of 7- and this compound. []

Q3: Does the formation of this compound differ between individuals?

A3: Yes, significant interindividual variability exists in the formation and concentration of ondansetron metabolites. A study analyzing plasma samples from postoperative patients administered ondansetron revealed a wide range in the ratio of S-(+)-ondansetron to R-(-)-ondansetron (0.14 to 7.18), suggesting stereoselective disposition or metabolism. []

Q4: How is this compound typically measured in biological samples?

A4: Researchers employ sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of ondansetron and its metabolites, including this compound, in plasma samples. [, ] This method enables precise measurement of these compounds for pharmacokinetic studies.

Q5: Are there any known implications of drug interactions related to this compound formation?

A5: Given that CYP2D6 and CYP3A4 are key enzymes in this compound formation, co-administration of drugs that inhibit or induce these enzymes could potentially alter ondansetron metabolism and clearance. [] Further research is necessary to investigate the specific clinical implications of such interactions.

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